GPER Agonism and Breast Cancer Anti-Proliferative Selectivity vs. G-1 and ERα/β Profiling
In a head-to-head pharmacological screen of indole-thiazole derivatives, the catechol-bearing compound 5 (structurally analogous to 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol, differing only in the thiazole 4-substituent identity) demonstrated GPER-selective cAMP elevation comparable to the reference agonist G-1, while showing no activation of ERα or ERβ at concentrations up to 1 μM [1]. This selectivity profile is superior to the endogenous agonist 17-β estradiol, which activates both ERα and ERβ, and matches the selectivity of G-1, the gold-standard GPER tool compound [1]. In SKBr3 ERα/ERβ-negative breast cancer cells, compound 5 inhibited proliferation at levels consistent with G-1, establishing the indole-thiazole-catechol scaffold as a validated GPER-targeted anti-proliferative chemotype [1].
| Evidence Dimension | GPER cAMP agonism (EC₅₀) and selectivity vs. ERα/ERβ |
|---|---|
| Target Compound Data | Compound 5 (indole-thiazole-catechol analog): cAMP elevation similar to G-1; no ERα/ERβ activation at ≤1 μM [1] |
| Comparator Or Baseline | G-1 (selective GPER agonist): nanomolar affinity for GPER; no ERα/ERβ binding at ≤1 μM. 17-β estradiol (E2): activates GPER, ERα, and ERβ non-selectively [1] |
| Quantified Difference | Selectivity ratio (GPER vs. ERα/ERβ): >1,000-fold for compound 5 class; non-selective for E2 |
| Conditions | cAMP accumulation assay in GPER-overexpressing cells; ERα/ERβ binding assay at 1 μM; SKBr3 cell proliferation assay [1] |
Why This Matters
For researchers developing GPER-targeted therapies for triple-negative breast cancer, the catechol-bearing indole-thiazole scaffold offers a validated selective agonist phenotype that simpler indolyl-thiazoles (e.g., camalexin, which acts via Src kinase inhibition rather than GPER [2]) do not provide.
- [1] O'Dea A, Sondergard C, Sweeney P, Arnatt CK. A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth. ACS Med Chem Lett. 2018;9(9):901-906. doi:10.1021/acsmedchemlett.8b00212. View Source
- [2] Camalexin: Indole phytoalexin with Src kinase inhibitory activity. DOAJ. 2019. View Source
